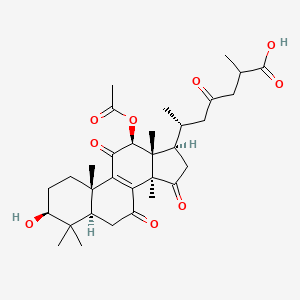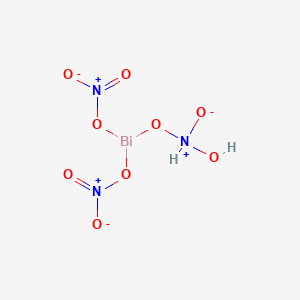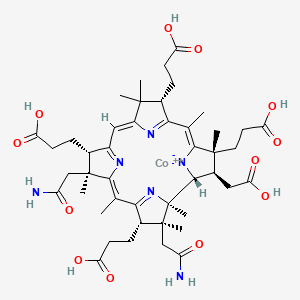
Ganoderic acid H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ganoderic acid H can be synthesized through various methods, including chemical synthesis and biotechnological approaches. The chemical synthesis involves multiple steps, starting from lanosterol, a precursor molecule. The process includes oxidation, reduction, and cyclization reactions under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. The mushroom is grown under specific conditions to maximize the yield of ganoderic acids. Submerged fermentation is a common method used, where the fungus is cultured in a liquid medium. This method allows for better control over the growth conditions and enhances the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ganoderic acid H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Applications De Recherche Scientifique
Ganoderic acid H has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triterpenoids.
Biology: It is used to investigate the biological activities of triterpenoids, including their effects on cell signaling pathways and gene expression.
Medicine: It has shown potential in the treatment of various diseases, including cancer, liver disorders, and inflammatory conditions. .
Mécanisme D'action
Ganoderic acid H exerts its effects through multiple mechanisms, including:
Molecular Targets: It targets various molecular pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway
Pathways Involved: It modulates the expression of genes involved in inflammation, apoptosis, and cell proliferation. .
Comparaison Avec Des Composés Similaires
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
- Ganoderic acid F
- Ganoderic acid G
- Lucidenic acid A
- Lucidenic acid B
- Lucidenic acid C
- Lucidenic acid D
Ganoderic acid H stands out due to its potent anticancer and anti-inflammatory activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C32H44O9 |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
(6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,22+,27-,30+,31+,32+/m1/s1 |
Clé InChI |
YCXUCEXEMJPDRZ-YIRLAGBYSA-N |
SMILES isomérique |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
SMILES canonique |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Synonymes |
ganoderic acid H |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[3-Bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1257672.png)






![[2-(Methylthio)phenyl]-[1-[oxo(4-thiadiazolyl)methyl]-3-piperidinyl]methanone](/img/structure/B1257685.png)



![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B1257693.png)
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(3-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1257695.png)

